4-Bromo-2-(trifluoromethoxy)benzaldehyde
Overview
Description
4-Bromo-2-(trifluoromethoxy)benzaldehyde, also known as 4-Bromo-2-TFMB, is a compound that has a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and is known for its unique properties such as high reactivity and low toxicity. 4-Bromo-2-TFMB is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, flavorings, fragrances, and dyes. Additionally, it has been used in a number of studies to investigate the mechanisms of action of various biological processes.
Scientific Research Applications
Synthesis and Chemical Reactivity
4-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable intermediate in organic synthesis, offering diverse pathways for chemical transformations. Schlosser and Castagnetti (2001) demonstrated its utility in generating 1,2-dehydro-3- and -4-(trifluoromethoxy)benzenes, which are precursors to various naphthalene derivatives. This process involves arynes that can undergo cycloadditions, reductions, and further functionalizations, highlighting the compound's versatility in synthetic chemistry (Schlosser & Castagnetti, 2001).
Catalysis and Functionalization
The compound's utility extends to catalysis, where it acts as a substrate for selective bromination. Dubost et al. (2011) showcased a method for ortho-bromination of benzaldoximes, leading to 2-bromobenzaldehydes. This process employs palladium-catalyzed C-H activation, underscoring the potential of this compound in catalytic transformations and the synthesis of functionalized aromatic compounds (Dubost et al., 2011).
Material Science and Molecular Structures
In material science, the compound serves as a building block for novel materials. For instance, Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base using this compound, which was structurally characterized to understand its potential applications in electronics and photonics. The study emphasized the importance of such compounds in designing materials with specific optical and electronic properties (Arunagiri et al., 2018).
Trifluoromethoxylation Reagents
Guo et al. (2017) introduced a new trifluoromethoxylation reagent, showcasing an asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. This highlights the role of this compound derivatives in developing novel reagents that enhance the trifluoromethoxylation process, crucial for introducing trifluoromethoxy groups into organic molecules for pharmaceutical and agrochemical applications (Guo et al., 2017).
Safety and Hazards
4-Bromo-2-(trifluoromethoxy)benzaldehyde is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, H335 . The precautionary statements include P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of antitubercular nitroimidazoles , suggesting that it may interact with enzymes or proteins involved in the synthesis or function of these compounds.
Mode of Action
As a reagent, it likely participates in chemical reactions leading to the formation of more complex molecules, such as antitubercular nitroimidazoles . The bromine and trifluoromethoxy groups on the benzaldehyde ring may be involved in these reactions, potentially acting as leaving groups or participating in electrophilic aromatic substitution reactions.
Biochemical Pathways
Given its use in the synthesis of antitubercular nitroimidazoles , it may indirectly influence pathways related to tuberculosis infection and treatment.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(trifluoromethoxy)benzaldehyde can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which the compound is stored and used .
properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVKHIUQLEMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595692 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220996-80-5 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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